molecular formula C25H38N2O5S B4108060 ethyl 1-[N-cyclohexyl-N-(mesitylsulfonyl)glycyl]-4-piperidinecarboxylate

ethyl 1-[N-cyclohexyl-N-(mesitylsulfonyl)glycyl]-4-piperidinecarboxylate

Cat. No. B4108060
M. Wt: 478.6 g/mol
InChI Key: UVFNFZDWRHRUSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-[N-cyclohexyl-N-(mesitylsulfonyl)glycyl]-4-piperidinecarboxylate, also known as CGP 7930, is a selective antagonist of the GABA(B) receptor. This compound has been widely used in scientific research to study the mechanism of action, biochemical and physiological effects, and potential therapeutic applications of GABA(B) receptors.

Mechanism of Action

Ethyl 1-[N-cyclohexyl-N-(mesitylsulfonyl)glycyl]-4-piperidinecarboxylate 7930 acts as a selective antagonist of the GABA(B) receptor, blocking the binding of GABA to the receptor and preventing the activation of downstream signaling pathways. This results in a reduction in the inhibitory effects of GABA on neurotransmitter release, leading to increased neuronal excitability and altered physiological responses.
Biochemical and Physiological Effects:
ethyl 1-[N-cyclohexyl-N-(mesitylsulfonyl)glycyl]-4-piperidinecarboxylate 7930 has been shown to have a variety of biochemical and physiological effects, including the modulation of synaptic transmission, neuronal excitability, and pain perception. It has also been shown to have potential therapeutic applications in the treatment of various neurological and psychiatric disorders, including epilepsy, anxiety, and depression.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl 1-[N-cyclohexyl-N-(mesitylsulfonyl)glycyl]-4-piperidinecarboxylate 7930 in lab experiments is its selectivity for the GABA(B) receptor, allowing for precise modulation of this receptor without affecting other neurotransmitter systems. However, one limitation is that ethyl 1-[N-cyclohexyl-N-(mesitylsulfonyl)glycyl]-4-piperidinecarboxylate 7930 may have off-target effects on other receptors or signaling pathways, which could confound experimental results.

Future Directions

There are several potential future directions for research on ethyl 1-[N-cyclohexyl-N-(mesitylsulfonyl)glycyl]-4-piperidinecarboxylate 7930 and the GABA(B) receptor. One area of interest is the development of more selective and potent GABA(B) receptor antagonists for use in both basic research and clinical applications. Another area of interest is the investigation of the role of GABA(B) receptors in various neurological and psychiatric disorders, with the goal of identifying new therapeutic targets and treatments. Finally, there is a need for further research on the potential side effects and safety of GABA(B) receptor antagonists, particularly in the context of long-term use and clinical applications.

Scientific Research Applications

Ethyl 1-[N-cyclohexyl-N-(mesitylsulfonyl)glycyl]-4-piperidinecarboxylate 7930 has been used extensively in scientific research to study the GABA(B) receptor. This receptor is a member of the G protein-coupled receptor family and plays a crucial role in the modulation of neurotransmitter release in the central nervous system. ethyl 1-[N-cyclohexyl-N-(mesitylsulfonyl)glycyl]-4-piperidinecarboxylate 7930 has been used to investigate the effects of GABA(B) receptor activation and inhibition on various physiological processes, including synaptic transmission, neuronal excitability, and pain perception.

properties

IUPAC Name

ethyl 1-[2-[cyclohexyl-(2,4,6-trimethylphenyl)sulfonylamino]acetyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H38N2O5S/c1-5-32-25(29)21-11-13-26(14-12-21)23(28)17-27(22-9-7-6-8-10-22)33(30,31)24-19(3)15-18(2)16-20(24)4/h15-16,21-22H,5-14,17H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVFNFZDWRHRUSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)CN(C2CCCCC2)S(=O)(=O)C3=C(C=C(C=C3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H38N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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